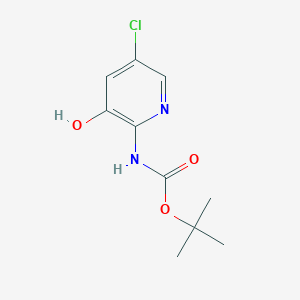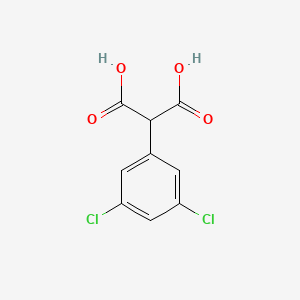
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene
Overview
Description
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene, abbreviated as 2,4-DCDTB, is a halogenated aromatic compound with a wide range of potential applications in both chemical synthesis and scientific research. It is a colorless liquid with a boiling point of 91.1°C and a molecular weight of 241.2 g/mol. This compound has been studied for its unique properties, including its ability to act as a catalyst in organic synthesis and its potential for use as a fluorescent probe in biochemical assays.
Scientific Research Applications
Enzyme Induction and Metabolic Effects
- Research has shown that compounds like 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene and related analogs can act as potent inducers of microsomal enzyme activities, affecting the metabolism of other substances. This suggests that similar compounds could be used in studies to understand enzyme induction mechanisms and their impact on drug metabolism (Kelley et al., 1985).
Toxicological Studies
- Chlorinated benzenes, such as 1,2,4,5-Tetrachlorobenzene, have been studied for their toxic effects, particularly on liver function during pregnancy in rats. These studies help in understanding the toxicological impact of similar compounds on biological systems (Kitchin & Ebron, 1983).
Impact on Metabolism of Other Compounds
- Studies on the effects of halogenated benzenes on the metabolism and toxicity of organophosphorus insecticides in mice reveal how such compounds can alter the metabolism and toxicity of other chemicals, indicating a potential application in pesticide research and safety studies (Townsend & Carlson, 1981).
Comparative Metabolism Studies
- Research comparing the metabolism of chlorinated benzenes in rats and rhesus monkeys provides insights into species-specific metabolic pathways and the role of various enzymes in the metabolism of such compounds, which is crucial for toxicological and pharmacokinetic studies (Lingg et al., 1982).
Immunotoxicity and Allergic Potential
- The immunotoxicity and allergic potential of chlorinated benzenes have been evaluated, suggesting that compounds with similar structures could be used in immunological studies to understand the potential risks and mechanisms of chemical-induced allergies (Franko et al., 2011).
properties
IUPAC Name |
2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSQVTJYZKZLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199720 | |
| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,5-difluoro-3-(trifluoromethoxy)benzene | |
CAS RN |
1417566-99-4 | |
| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dichloro-1,5-difluoro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



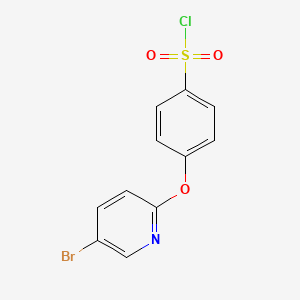
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)
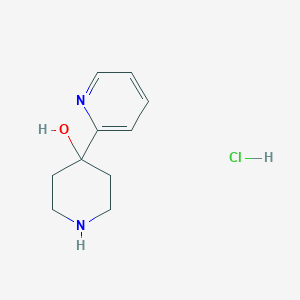
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
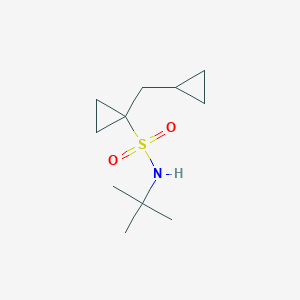
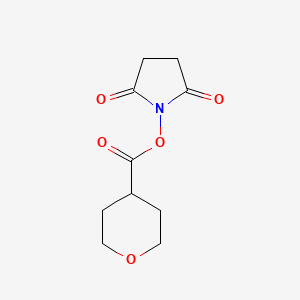
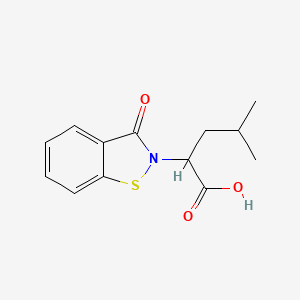
![4,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B1403776.png)
![2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1403777.png)
